Pyrithione tert-butylamine

Vue d'ensemble

Description

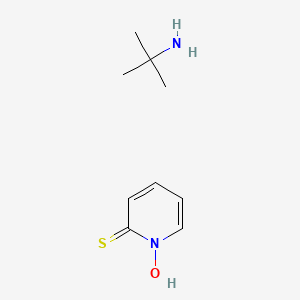

Pyrithione tert-butylamine is an organic compound with the molecular formula C₉H₁₆N₂OS. It is a derivative of pyrithione, a well-known antimicrobial agent, and tert-butylamine, a primary amine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pyrithione tert-butylamine can be synthesized through the reaction of pyrithione with tert-butylamine. The reaction typically involves the nucleophilic substitution of the pyrithione’s hydroxyl group by the amine group of tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of zeolite catalysts to enhance the efficiency of the reaction. The process generally includes the direct amination of pyrithione with tert-butylamine, followed by purification steps to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrithione tert-butylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

Substitution: Nucleophilic substitution reactions can replace the tert-butylamine group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyrithione derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Pyrithione compounds, including PTBA, have been extensively studied for their antimicrobial efficacy. They exhibit broad-spectrum activity against bacteria, fungi, and algae.

- Mechanism of Action : Pyrithione penetrates bacterial cells and disrupts cellular processes through chelation of metal ions, leading to nutrient uptake inhibition and cell envelope disorganization . This mechanism is crucial for developing antimicrobial agents in various applications.

- Case Study : A study demonstrated that thermoplastic elastomers containing zinc pyrithione (ZnPT) achieved a 99.9% reduction in Escherichia coli and Staphylococcus aureus populations, highlighting the potential of pyrithione derivatives in creating antimicrobial materials .

Industrial Applications

Pyrithione tert-butylamine finds utility in various industrial applications due to its preservative qualities.

- Coatings and Plastics : PTBA is incorporated into coatings and plastics to prevent microbial degradation. Its inclusion enhances the durability and longevity of products exposed to moisture and microbial contamination .

- Food Packaging : PTBA is registered for use in food contact materials, where it acts as a preservative to maintain the integrity of food packaging by preventing microbial growth .

Toxicological Studies

Research into the toxicological effects of pyrithione compounds is critical for assessing safety in various applications.

- Safety Assessments : Toxicity studies indicate that while pyrithione compounds can induce adverse effects at high concentrations, they are generally considered safe at regulated levels for industrial use. For instance, studies have identified no-observed-adverse-effect levels (NOAEL) for various exposure routes .

- Neurotoxicity Research : Investigations into the neurotoxic effects of pyrithione derivatives suggest potential risks at elevated concentrations. A study found that exposure to copper and zinc pyrithione resulted in cytotoxicity in neuronal cell cultures, indicating a need for cautious application in consumer products .

Environmental Impact

The environmental implications of using pyrithione compounds are under scrutiny due to their potential toxicity to aquatic organisms.

- Antifouling Agents : Pyrithione compounds have been utilized as antifouling agents in marine environments. However, their persistence and toxicity raise concerns about ecological impacts, necessitating ongoing research into safer alternatives .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of pyrithione tert-butylamine involves its ability to disrupt cellular processes in microorganisms. It acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cell membranes. This disrupts essential metabolic processes, leading to the inhibition of microbial growth and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrithione zinc: A coordination complex of pyrithione with zinc, commonly used in antidandruff shampoos.

Pyrithione copper: Another coordination complex, used as an antifouling agent in marine paints.

tert-Butylamine: A primary amine used in various chemical syntheses and industrial applications.

Uniqueness

Pyrithione tert-butylamine is unique due to its combined properties of pyrithione and tert-butylamine. It exhibits enhanced antimicrobial activity and stability compared to its individual components. Additionally, its ability to act as an ionophore makes it particularly effective in disrupting microbial cell functions.

Activité Biologique

Pyrithione tert-butylamine (PTBA) is a synthetic derivative of pyrithione, known for its significant biological activities, particularly as an antimicrobial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₆N₂OS

- Molecular Weight : 200.3 g/mol

- Structure : PTBA consists of a pyridine ring with a tert-butylamine substituent, enhancing its lipophilicity and biological efficacy .

PTBA exhibits various biological activities primarily through its antimicrobial properties. The mechanisms include:

- Antifungal Activity : PTBA disrupts fungal cell membranes, leading to cell death. It is particularly effective against Candida albicans and Aspergillus species.

- Antibacterial Activity : The compound inhibits bacterial growth by damaging the bacterial membrane and interfering with essential metabolic processes. It has shown effectiveness against both gram-positive and gram-negative bacteria.

- Ionophore Activity : PTBA acts as an ionophore, facilitating the transport of metal ions across cellular membranes, which may enhance its antimicrobial effects .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of PTBA and related compounds:

Case Studies

-

Antimicrobial Efficacy in Skin Products :

A study highlighted the use of zinc pyrithione (ZPT), a related compound, in alcohol-based formulations for skin antisepsis. ZPT demonstrated superior antimicrobial efficacy compared to traditional agents like iodine and chlorhexidine gluconate . Given PTBA's structural similarities to ZPT, it is plausible that PTBA could exhibit comparable efficacy in similar formulations. -

Toxicological Studies :

In a chronic toxicity study involving rats, PTBA was administered at varying doses. Significant adverse effects were observed at higher concentrations, including weight loss and behavioral changes. The no-observed-effect level (NOEL) was determined to be 0.5 mg/kg bw/day . These findings are crucial for understanding the safety profile of PTBA in potential applications.

Propriétés

IUPAC Name |

1-hydroxypyridine-2-thione;2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS.C4H11N/c7-6-4-2-1-3-5(6)8;1-4(2,3)5/h1-4,7H;5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKICUKWPRLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.C1=CC(=S)N(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048055 | |

| Record name | Pyrithione tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33079-08-2 | |

| Record name | Pyrithione tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRITHIONE TERT-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Y0H6VVE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.